molecular formula C14H26ClNO2 B13718906 Methyl 4-(isobutylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride

Methyl 4-(isobutylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride

Cat. No.: B13718906
M. Wt: 275.81 g/mol
InChI Key: VKKGCVLIZYTADB-UHFFFAOYSA-N
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Description

Methyl 4-(isobutylamino)bicyclo[222]octane-1-carboxylate hydrochloride is a synthetic organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(isobutylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride typically involves a multi-step process. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process involves a tandem reaction that provides the desired product in good to excellent yields with high enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(isobutylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-(isobutylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including antibacterial and antiviral activities.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(isobutylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride
  • Bicyclo[2.2.2]octane-1,4-dicarboxylic acid

Uniqueness

Methyl 4-(isobutylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the isobutylamino group. This structural feature imparts distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C14H26ClNO2

Molecular Weight

275.81 g/mol

IUPAC Name

methyl 4-(2-methylpropylamino)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride

InChI

InChI=1S/C14H25NO2.ClH/c1-11(2)10-15-14-7-4-13(5-8-14,6-9-14)12(16)17-3;/h11,15H,4-10H2,1-3H3;1H

InChI Key

VKKGCVLIZYTADB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC12CCC(CC1)(CC2)C(=O)OC.Cl

Origin of Product

United States

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